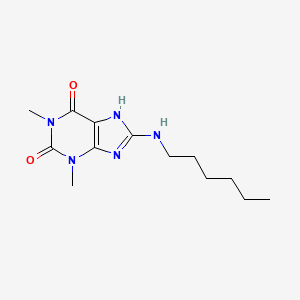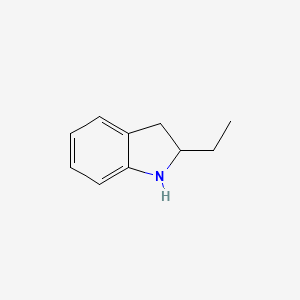
4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Industrial Production Methods: In an industrial setting, the production of 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one would likely involve large-scale chemical reactors and purification processes. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the compound’s purity and quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which can be further utilized in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, this compound could be investigated for its pharmacological properties and potential as a drug candidate. In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-(2-(Difluoromethoxy)phenyl)but-3-en-2-one include other chemical substances with comparable structures and properties. These compounds may share similar functional groups or chemical backbones, making them relevant for comparative studies.
Uniqueness: this compound stands out due to its unique chemical structure and specific properties that differentiate it from other similar compounds
Propiedades
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-8(14)6-7-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYGDVNCYXHDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino}propanoic acid](/img/structure/B7895105.png)
![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895133.png)
![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B7895146.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B7895171.png)



![4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B7895188.png)


![2-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-3-yl}acetic acid](/img/structure/B7895210.png)
![(2R)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7895215.png)
